methanesulfenamide, N-methyl-
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Overview
Description
Methanesulfenamide, N-methyl- is an organosulfur compound characterized by the presence of a sulfenamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfenamide, N-methyl- can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with methylamine under controlled conditions. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process . Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source for the N-methylation of amines .
Industrial Production Methods
Industrial production of methanesulfenamide, N-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methanesulfenamide, N-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkyl halides and amines .
Major Products
Scientific Research Applications
Methanesulfenamide, N-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfenamide, N-methyl- involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfenamide group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction is often mediated through the formation of sulfenamide-protein adducts, which can alter the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the N-methyl group, leading to different reactivity and applications.
Sulfinamides: Contain a sulfinyl group instead of a sulfenamide group, resulting in distinct chemical properties and reactivity.
Sulfonamides: Feature a sulfonyl group, making them more stable and less reactive compared to sulfenamides.
Uniqueness
Methanesulfenamide, N-methyl- is unique due to its specific functional group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
130412-04-3 |
---|---|
Molecular Formula |
C2H7NS |
Molecular Weight |
77.15 g/mol |
IUPAC Name |
N-methylsulfanylmethanamine |
InChI |
InChI=1S/C2H7NS/c1-3-4-2/h3H,1-2H3 |
InChI Key |
QMOJLJDGQRKGLY-UHFFFAOYSA-N |
Canonical SMILES |
CNSC |
Origin of Product |
United States |
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